3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid
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Overview
Description
3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the following steps:
Cycloaddition Reaction: The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is a common method for synthesizing isoxazole derivatives.
Oxidative Dearomatization: Another method involves the oxidative dearomatization of phenols to generate 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form the desired product.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid can be compared with other similar compounds, such as:
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid: This compound has a similar structure but contains an oxadiazole ring instead of an isoxazole ring.
3-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(difluoromethyl)-1,2-oxazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)9-5-8(14-17-9)6-2-1-3-7(4-6)11(15)16/h1-5,10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHPHNLZQACZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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